2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Overview
Description
2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol is an organic compound characterized by the presence of a pyrazine ring and a trifluoromethylphenyl group
Scientific Research Applications
2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol typically involves the reaction of pyrazine derivatives with 4-trifluoromethylbenzaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where the pyrazine derivative is reacted with a Grignard reagent prepared from 4-trifluoromethylbenzaldehyde. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or amines, depending on the reagents used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of halides or amines.
Mechanism of Action
The mechanism of action of 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring and trifluoromethylphenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
2-Pyrazinyl-1-(4-trifluoromethylphenyl)ethanone: Similar structure but with a ketone group instead of an alcohol.
4-(Trifluoromethyl)phenylpyrazine: Lacks the ethanol group, affecting its reactivity and applications.
Uniqueness: 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol is unique due to the presence of both the pyrazine ring and the trifluoromethylphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)7-11-8-17-5-6-18-11/h1-6,8,12,19H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHVBNWEFACURM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC2=NC=CN=C2)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381204 | |
Record name | 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502625-51-6 | |
Record name | α-[4-(Trifluoromethyl)phenyl]-2-pyrazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502625-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 502625-51-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.